Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Overview
Description
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are key structural components in a number of drug classes .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For instance, the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol has been used to synthesize [1,2,4]triazolo[4,3-a]quinoxaline derivatives . The Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure, has also been used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is characterized by a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of the triazole nucleus allows the compound to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazolo[4,3-a]pyridine derivatives have been synthesized via aromatic nucleophilic substitution . This involves the reaction of a nucleophile with an aromatic compound, leading to the substitution of one or more of the aromatic hydrogen atoms with a nucleophile .Scientific Research Applications
Synthesis and Structural Studies
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate and its derivatives are primarily utilized in the synthesis of various heterocyclic compounds. These compounds are known for their structural uniqueness and potential pharmacological activities. Research has delved into the synthesis of different derivatives through heterocyclization, nucleophilic displacement, and cyclocondensation reactions, thereby expanding the chemical space of these heterocyclic frameworks (Davoodnia et al., 2008; Kumar et al., 2008; El‐Kazak & Ibrahim, 2013; Gray et al., 1976; Sirakanyan et al., 2016; Mohamed, 2021).
Antimicrobial and Antitumor Activity
Some derivatives synthesized from ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate have been evaluated for their antimicrobial and potential antitumor activities. These studies indicate the significance of the structural framework of these compounds in contributing to their biological activities (El‐Kazak & Ibrahim, 2013; Abdallah et al., 2017).
Chemical Structure Characterization
Advanced methods have been employed to characterize the chemical structure of synthesized compounds based on ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate. Techniques such as X-ray diffraction, NMR, FTIR, MS, and elemental analysis are commonly used, ensuring a detailed understanding of the molecular structure and properties of these compounds (Mu et al., 2015; Khaligh et al., 2020).
Future Directions
The future directions for research on Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate could include further exploration of its biological activities and potential therapeutic applications. Given the versatile biological activities of triazole compounds , Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate could be a promising candidate for drug development.
properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITURZNCGIYBSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001185273 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001185273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
CAS RN |
1394306-53-6 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394306-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001185273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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